molecular formula C7H16Cl2N2 B15314199 1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers

1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers

Cat. No.: B15314199
M. Wt: 199.12 g/mol
InChI Key: SIIUVQNOYLGGES-UHFFFAOYSA-N
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Description

This compound is a bicyclic amine derivative featuring a 1-azabicyclo[2.2.1]heptane core substituted with a methanamine group and exists as a diastereomeric mixture. The [2.2.1] bicyclic system introduces significant ring strain, which influences its reactivity and pharmacological properties. The diastereomeric mixture arises from stereochemical variability at the bridgehead carbon, which complicates purification but may enhance pharmacological diversity .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-3-7-5-9-2-1-6(7)4-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

SIIUVQNOYLGGES-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C(C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azabicyclo compounds.

Scientific Research Applications

1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Amines

Core Bicyclic Systems

The compound is compared to other 1-azabicyclo derivatives with varying ring sizes and substituents (Table 1).

Compound Bicyclic System Key Substituents Properties References
1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride [2.2.1] Methanamine (dihydrochloride salt) High ring strain, diastereomeric mixture, moderate solubility in polar solvents
1-Azabicyclo[2.2.2]octane derivatives [2.2.2] Variable (e.g., carboxylate, hydroxyl) Lower ring strain, higher thermal stability, used in bronchodilators (e.g., umeclidinium bromide)
1-Azabicyclo[1.1.0]butanes [1.1.0] None or small alkyl groups Extreme ring strain, highly reactive, used in strain-release amination
4-Thia-1-azabicyclo[3.2.0]heptane derivatives [3.2.0] Thia substitution, carboxylic acid Antibiotic activity (e.g., penam sulfones), reduced strain due to sulfur atom

Table 1. Structural and functional comparisons of 1-azabicyclo derivatives.

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